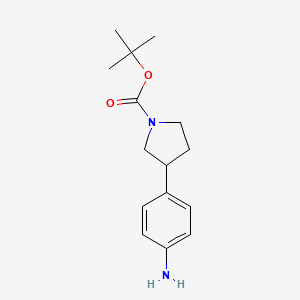

Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate (CAS 908334-28-1) is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 4-aminophenyl substituent at the 3-position of the heterocyclic ring. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and receptor-targeted agents. The compound is characterized by high purity (95%) and is cataloged under MFCD08751372 . Its aromatic amine group enables hydrogen bonding and π-π interactions, which are critical for biological activity.

Properties

IUPAC Name |

tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNPUPUCMVUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501184987 | |

| Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908334-28-1 | |

| Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908334-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and an aminophenyl moiety. The structural features of this compound suggest potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Receptor Binding : The compound has shown potential as a beta-3 adrenergic receptor agonist, which is involved in regulating energy metabolism and thermogenesis. This activity suggests possible applications in obesity management and metabolic disorders.

- Enzyme Inhibition : It can inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes. Inhibition of PARP has implications for cancer therapy, particularly in tumors with defective DNA repair mechanisms.

Biological Activities

- Anticancer Activity : Research indicates that derivatives of aminophenoxy compounds, including this compound, may inhibit cancer cell proliferation through various mechanisms. This includes inducing apoptosis and disrupting cell cycle progression.

- Neuroprotective Effects : Certain pyrrolidine derivatives are known to interact with neurotransmitter systems, suggesting that this compound may have neuroprotective roles. This could be beneficial in treating neurodegenerative diseases.

- Antioxidant Properties : Compounds similar in structure to this compound have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation; induces apoptosis | , |

| Neuroprotective | Modulates neurotransmitter systems; potential for neurodegenerative diseases | |

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Receptor Agonism | Acts as a beta-3 adrenergic receptor agonist |

Recent Research Insights

A study published in Nature highlighted the potential of this compound as a selective beta-3 adrenergic receptor agonist, demonstrating its efficacy in modulating metabolic pathways related to obesity. Additionally, another investigation into its anticancer properties revealed that the compound effectively reduced tumor growth in preclinical models by targeting specific signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Piperidine Analog: (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

- Structure : Replaces pyrrolidine with a six-membered piperidine ring.

- Impact : The larger ring increases conformational flexibility and alters steric interactions. The (S)-stereochemistry (CAS 1171197-20-8) may enhance enantioselective binding to chiral targets.

- Applications : Used in drug discovery for central nervous system (CNS) therapeutics due to improved blood-brain barrier penetration compared to pyrrolidine derivatives .

Diazaspiro Derivatives

- Examples: tert-Butyl 4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1330766-05-6) tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1251006-63-9)

- Impact : Spiro architectures restrict ring puckering, enhancing rigidity and selectivity for G-protein-coupled receptors (GPCRs).

- Similarity Score : 0.95–0.97 compared to the target compound, indicating conserved carbamate motifs but divergent core scaffolds .

Substituent Modifications

Sulfur-Containing Derivatives

- Example 1: tert-Butyl 3-[(4-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIh) Substituent: Fluorobenzenesulfonyl group introduces electron-withdrawing effects. Applications: Potential ligand for sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase) .

- Example 2 : tert-Butyl 3-[(3,4-dichlorophenyl)sulfanyl]methyl]pyrrolidine-1-carboxylate (Id)

Halogenated and Fluorinated Derivatives

- Example : tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)

Key Research Findings

- Electronic Effects: The 4-aminophenyl group in the target compound provides strong electron-donating properties (σₚ⁺ = -0.83), enhancing nucleophilicity at the aromatic ring compared to sulfonyl or halogenated analogs .

- Stereochemical Influence : Chiral analogs like (3R,4S)-trifluoromethyl derivatives exhibit >10-fold higher activity in enzyme inhibition assays than racemic mixtures .

- Synthetic Challenges : Brominated intermediates (e.g., 4-4-35 in ) require palladium-catalyzed cross-coupling, often resulting in moderate yields (50%) due to steric hindrance .

Preparation Methods

Key Reactants and Catalysts

| Component | Amount/Condition | Role |

|---|---|---|

| LiHMDS (Lithium hexamethyldisilazide) | 1.6 g, 9.6 mmol | Strong base for deprotonation |

| Toluene | 20 mL | Solvent |

| Pd2(dba)3·CHCl3 | 50 mg, 0.05 mmol | Palladium catalyst precursor |

| P(tBu)3·HBF4 | 40 mg, 0.14 mmol | Ligand for Pd catalyst |

| 2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | 1.5 g, 4.6 mmol | Starting material |

Procedure Summary

- The reactants are combined in a 100 mL round-bottom flask under inert atmosphere.

- The reaction mixture is degassed and stirred at room temperature overnight.

- After completion, the mixture is diluted with ether and washed with dilute aqueous HCl to remove impurities.

- The aqueous layer is basified with ammonium hydroxide and extracted with ethyl acetate.

- The organic extracts are dried and concentrated to yield tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate as a purified product.

Reaction Conditions and Optimization

- Temperature: Ambient to slightly elevated temperatures (room temperature to ~50 °C) are typically employed to maintain the integrity of the Boc group and prevent side reactions.

- Reaction Time: Overnight stirring (12–16 hours) ensures complete conversion.

- Solvent Choice: Toluene is preferred for its ability to dissolve both organic substrates and palladium catalysts while maintaining inertness.

- Base Selection: LiHMDS is chosen for its strong, non-nucleophilic base properties, facilitating deprotonation without side reactions.

Alternative Preparation Strategies

While the above method is widely used, other approaches include:

- Deprotection and Reprotection Steps: Starting from tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives, selective deprotection with bases at 50–120 °C for 30 minutes to 5 hours can yield the free amine intermediate, followed by reprotection or further functionalization.

- Cross-Coupling Variations: Using different palladium catalysts and ligands can optimize yields and selectivity.

- Substituent Modifications: Variations in the pyrrolidine ring substituents or aromatic ring substituents can be introduced to tailor the compound for specific applications.

Analytical Monitoring and Purification

- Reaction Monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard to track reaction progress and purity.

- Isolation: Post-reaction mixtures are subjected to acid-base extraction, drying, and crystallization or distillation to isolate the target compound.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry, and melting point analysis confirm structure and purity.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 20–50 °C | Room temperature preferred |

| Reaction Time | 12–16 hours | Overnight stirring |

| Solvent | Toluene | Non-polar, inert solvent |

| Base | LiHMDS | Strong, non-nucleophilic base |

| Catalyst | Pd2(dba)3·CHCl3 + P(tBu)3·HBF4 | Pd(0) catalyst system |

| Workup | Acid-base extraction, drying, crystallization | Ensures purity and isolation |

| Monitoring Techniques | GC, HPLC | Reaction progress and purity |

Research Findings and Notes

- The Boc protecting group is critical for maintaining compound stability during synthesis and purification.

- The palladium-catalyzed amination is highly selective, allowing functionalization at the 4-position of the phenyl ring without affecting the pyrrolidine nitrogen.

- Reaction conditions must be carefully controlled to prevent Boc deprotection or side reactions.

- The compound’s dual amino functionalities provide sites for further derivatization, making it a versatile intermediate in medicinal chemistry.

- Variations in the heterocyclic core (pyrrolidine vs. piperidine) and substituents influence the compound’s reactivity and biological activity, which can be exploited in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.